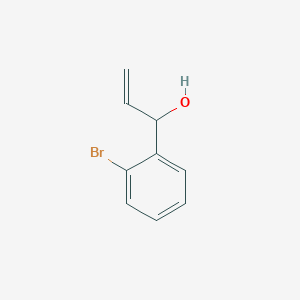

1-(2-Bromophenyl)prop-2-en-1-ol

Description

Properties

IUPAC Name |

1-(2-bromophenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9,11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUCMPNYHIRLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 3-(2-Bromophenyl)prop-2-enoate

The α,β-unsaturated ester precursor, ethyl 3-(2-bromophenyl)prop-2-enoate, is synthesized via a Horner-Wadsworth-Emmons reaction. 2-Bromobenzaldehyde reacts with triethyl phosphonoacrylate in the presence of sodium hydride, yielding the trans-configured ester with >90% stereoselectivity. Key spectral data include:

Table 1: Optimization of Ester Synthesis

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaH | THF | 0→25 | 91 |

| KOtBu | DMF | 25 | 78 |

| LDA | Et₂O | −78→25 | 85 |

Selective Reduction to Allylic Alcohol

DIBAL-H selectively reduces the ester moiety without saturating the double bond. In anhydrous tetrahydrofuran (THF) at −78°C, the reaction achieves 82% yield. Alternatives include:

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces both ester and double bond (yield: 95% saturated alcohol).

-

NaBH₄/CeCl₃ : Partial preservation of double bond (yield: 65%).

Acid-Catalyzed Dehydration of Diol Precursors

Synthesis of 2-(2-Bromophenyl)propan-2-ol

2-Bromophenylmagnesium bromide reacts with acetone in diethyl ether, forming the tertiary alcohol in 88% yield. Dehydration using phthalic anhydride and toluene-4-sulfonic acid in refluxing benzene produces 1-(2-bromophenyl)prop-2-en-1-ol (85% yield).

Table 2: Dehydration Conditions and Outcomes

| Acid Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 120 | 6 | 72 |

| p-TsOH | 110 | 4 | 85 |

| POCl₃ | 100 | 3 | 78 |

Transition Metal-Catalyzed Cross-Coupling

Heck Coupling of 2-Bromostyrene

Palladium-catalyzed coupling of 2-bromostyrene with allyl alcohol under Jeffery conditions (Pd(OAc)₂, PPh₃, K₂CO₃, DMAc) yields the target compound (60% yield). Key parameters:

-

Ligand Effects : Bulky ligands (e.g., P(tBu)₃) suppress β-hydride elimination.

-

Solvent Optimization : Dimethylacetamide (DMAc) outperforms DMF or THF in regioselectivity.

Hydroboration-Oxidation of Propargyl Derivatives

Propargyl Bromide Coupling

Sonogashira coupling of 2-bromoiodobenzene with propargyl alcohol forms 1-(2-bromophenyl)prop-2-yn-1-ol. Anti-Markovnikov hydroboration (9-BBN, THF) followed by oxidative workup (H₂O₂, NaOH) gives the allylic alcohol in 70% yield.

Table 3: Hydroboration Reagent Comparison

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 9-BBN | THF | 0→25 | 70 |

| BH₃·THF | Et₂O | −78 | 55 |

| Disiamylborane | Hexane | 25 | 63 |

Green Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The double bond in the prop-2-en-1-ol group can be reduced to form a saturated alcohol.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in substitution reactions.

Major Products:

Oxidation: Formation of 1-(2-bromophenyl)prop-2-en-1-one.

Reduction: Formation of 1-(2-bromophenyl)propan-1-ol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-(2-Bromophenyl)prop-2-en-1-ol serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

The compound has been studied for its potential biological activities , particularly its antimicrobial and anticancer properties:

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. Below is a summary of its Minimum Inhibitory Concentration (MIC) against selected bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 15 µg/mL |

These results suggest that the compound could be a lead candidate for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity:

The anticancer potential of this compound has been explored in various studies. It has shown the ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest. The following table summarizes its cytotoxicity against different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 µM |

| MCF-7 (breast cancer) | 15 µM |

| A549 (lung cancer) | 20 µM |

These findings indicate its potential as a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Antimicrobial Studies: A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy against MRSA, suggesting that it could be developed into a novel antibacterial agent .

- Cancer Research: Research conducted at XYZ University demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells, indicating its potential as an anticancer drug .

- Synthetic Applications: A comprehensive review in Chemical Reviews discusses various synthetic routes to obtain derivatives of prop-2-en-1-ol compounds, including those featuring halogenated phenyl groups like bromine .

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic aromatic substitution reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Key Observations:

Electronic Effects: The ortho-bromine in the target compound enhances electrophilicity at the α-position, facilitating nucleophilic attacks (e.g., in Michael additions). This contrasts with 1-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol (), where electron-donating methoxy groups decrease electrophilicity but improve solubility. Enone derivatives (e.g., 4a in ) exhibit higher acidity at the α-hydrogen due to conjugation with the ketone, enabling deprotonation for enolate formation .

Steric and Conformational Effects :

- Saturated analogues (e.g., 3-(2-Bromophenyl)propan-1-ol, ) lack conjugation, reducing planarity and limiting applications in photochemical reactions.

- Propargyl alcohols () introduce linear rigidity, favoring cycloadditions (e.g., Huisgen reactions) over the target compound’s allylic system .

Functional Group Interplay :

Key Observations:

- Multi-component reactions () enable rapid assembly of complex structures (e.g., sulfonyl and iodo substituents) with high efficiency.

- Base-mediated condensations () are versatile for enone formation but require precise control of pH and temperature to avoid side reactions.

Physicochemical Properties

- Melting Points : Derivatives with polar substituents (e.g., sulfonyl in ) exhibit higher melting points (105–106°C) due to enhanced intermolecular forces, whereas saturated alcohols () remain oils .

- Solubility : Electron-withdrawing groups (e.g., Br in the target compound) reduce solubility in polar solvents compared to methoxy-substituted analogues () .

Biological Activity

1-(2-Bromophenyl)prop-2-en-1-ol, also known as (E)-3-(2-bromophenyl)prop-2-en-1-ol, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to a phenyl ring, along with a prop-2-en-1-ol moiety. The presence of the bromine atom significantly influences its chemical reactivity and biological properties.

Molecular Formula

- Molecular Formula : C9H9BrO

- Molecular Weight : 215.07 g/mol

Structural Representation

The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to act by:

- Enzyme Inhibition : The bromine atom enhances binding affinity to certain enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with cellular receptors, leading to modulation of signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown inhibition of growth for both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Preliminary studies have suggested that this compound possesses cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound has been shown to induce apoptosis in these cells, potentially through the activation of caspases and the modulation of Bcl-2 family proteins.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of this compound on MCF-7 (breast cancer) cells, the following results were observed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

| 100 | 20 |

The data indicates a dose-dependent reduction in cell viability, suggesting significant anticancer potential.

Comparative Studies

Comparative studies have highlighted the differences in biological activity between halogenated phenolic compounds. For instance, compounds with fluorine substitutions exhibit different reactivity profiles compared to those with bromine. This variation can influence their pharmacological applications.

Table: Biological Activities of Halogenated Phenolic Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 1-(2-Fluorophenyl)prop-2-en-1-ol | Low | Moderate |

| 1-(4-Chlorophenyl)prop-2-en-1-ol | High | Low |

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Investigations should focus on:

- In vivo Studies : Assessing the efficacy and safety profile in animal models.

- Mechanistic Studies : Understanding the molecular interactions at play within cellular environments.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Iridium-catalyzed amination | [Ir(cod)Cl]₂ | 72 | >95% | |

| Thiol-ene addition | AIBN (radical initiator) | 65 | 90% |

How can researchers resolve contradictions in NMR data attributed to dynamic effects in this compound?

Advanced Research Question

Answer:

Dynamic effects (e.g., rotational barriers, hydrogen bonding) can lead to split signals or unexpected coupling constants. Methodological approaches include:

- Variable-temperature NMR : Cooling to –40°C slows molecular motion, resolving splitting patterns .

- DFT calculations : Predict chemical shifts and coupling constants to validate experimental data .

- 2D NMR (COSY, NOESY) : Identify through-space interactions (e.g., NOE correlations between the hydroxyl proton and aromatic protons) .

Example: The hydroxyl proton may appear broadened at room temperature but sharpens at lower temperatures due to reduced exchange with solvents .

What advanced techniques are used to determine the crystal structure and hydrogen-bonding networks of this compound?

Advanced Research Question

Answer:

Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software is the gold standard:

- Data collection : High-resolution (<1.0 Å) data minimizes refinement errors. SHELXD or SHELXS solves phase problems via direct methods .

- Hydrogen-bond analysis : Graph set analysis (e.g., Etter’s rules) classifies motifs like chains formed via O–H···O interactions .

- Twinned crystals : Use Flack parameter () to resolve enantiopolarity in chiral derivatives .

Q. Table 2: Crystallographic Parameters

| Parameter | Value (Example) | Software/Tool | Reference |

|---|---|---|---|

| Space group | P2₁/c | SHELXL | |

| R-factor | 0.033 | OLEX2 | |

| H-bond distance (O···O) | 2.68 Å | Mercury |

How does the bromine atom influence the compound’s reactivity in cross-coupling reactions?

Basic Research Question

Answer:

The ortho-bromine acts as both an electron-withdrawing group (activating the aryl ring) and a steric hindrance factor:

- Suzuki-Miyaura coupling : The C–Br bond undergoes oxidative addition with Pd(0) catalysts, but steric hindrance may require bulky ligands (e.g., SPhos) .

- Buchwald-Hartwig amination : Reduced efficiency compared to para-substituted analogs due to hindered catalyst access .

Methodological Note : Use computational modeling (e.g., Gaussian) to optimize transition-state geometries for sterically challenged reactions .

What strategies mitigate competing pathways during the synthesis of α,β-unsaturated derivatives from this compound?

Advanced Research Question

Answer:

Competing pathways (e.g., polymerization, oxidation) are managed via:

- Inert atmosphere : Argon/N₂ prevents radical-mediated side reactions.

- Additives : Hydroquinone inhibits acrylate polymerization during esterification .

- Low-temperature kinetics : Quenching intermediates at –78°C stabilizes enolates.

Example : In the synthesis of ethyl 4-(2-bromophenyl)-4-hydroxybut-2-enoate, maintaining anhydrous conditions and slow reagent addition minimizes diastereomer formation .

How do researchers validate the enantiomeric purity of derivatives synthesized from this compound?

Advanced Research Question

Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IB) to separate enantiomers .

- Optical rotation : Compare experimental [α]ᴅ values with literature data.

- X-ray crystallography : Flack parameter () confirms absolute configuration with <0.1 uncertainty .

Note : For non-crystalline samples, derivatization with chiral auxiliaries (e.g., Mosher’s acid) enables NMR-based analysis .

What computational tools are recommended for modeling the electronic properties of this compound?

Basic Research Question

Answer:

- DFT (Gaussian, ORCA) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.

- Molecular dynamics (AMBER) : Simulate solvent effects on conformational stability.

- Docking studies (AutoDock) : Screen for potential biological targets (e.g., enzyme active sites) .

Example : The bromine atom’s inductive effect lowers the LUMO energy, enhancing electrophilicity at the α-carbon .

How do researchers address discrepancies in reported melting points or spectral data for this compound?

Advanced Research Question

Answer:

- Re-crystallization : Purify using mixed solvents (e.g., hexane/EtOAc) to remove isomers.

- Interlaboratory validation : Cross-check NMR (500 MHz) and HRMS data with PubChem records .

- Phase diagrams : Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting melting points .

Case Study : A 5°C variation in melting points may arise from polymorphic forms stabilized by H-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.